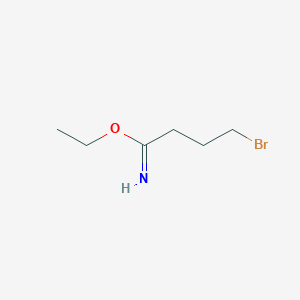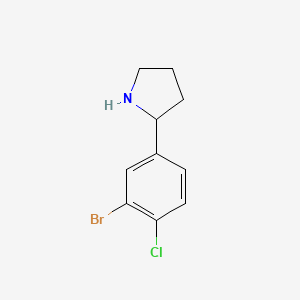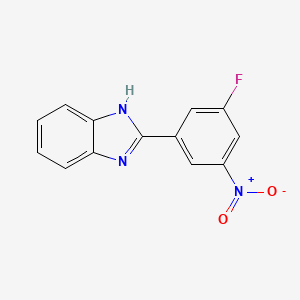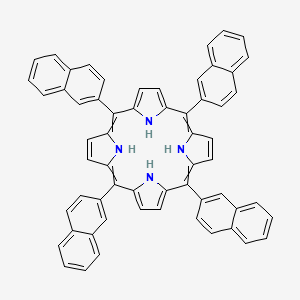
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological systems, such as in hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with aldehydes in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Trifluoroacetic acid or boron trifluoride etherate
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of a bilane intermediate, which cyclizes to form the porphyrin macrocycle. The naphthalene groups are introduced through the use of naphthaldehyde as the aldehyde component in the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Scaling up: the reaction in larger reactors
Optimizing reaction conditions: to maximize yield and purity
Purification: through techniques such as column chromatography or recrystallization
化学反応の分析
Types of Reactions
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrins when coordinated with metal ions.
Substitution: The naphthalene groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as iodine or ferric chloride in acetic acid.
Reduction: Metal salts like zinc acetate or cobalt chloride in the presence of a reducing agent.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Porphyrin dications
Reduction: Metalloporphyrins
Substitution: Brominated or nitrated derivatives of the naphthalene groups
科学的研究の応用
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Studied for its potential as a photosensitizer in photodynamic therapy.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the development of sensors and catalysts for various chemical reactions.
作用機序
The mechanism of action of 5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin involves its ability to interact with light and generate reactive oxygen species. This property makes it useful as a photosensitizer in photodynamic therapy. The compound can also coordinate with metal ions, forming metalloporphyrins that can act as catalysts in various chemical reactions.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: Similar structure but with phenyl groups instead of naphthalene groups.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Contains pyridyl groups, used in the synthesis of ionic liquids.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, used in the development of biosensors.
Uniqueness
5,10,15,20-Tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin is unique due to the presence of naphthalene groups, which can enhance its photophysical properties and make it more suitable for applications in photodynamic therapy and as a photosensitizer.
特性
分子式 |
C60H40N4 |
|---|---|
分子量 |
817.0 g/mol |
IUPAC名 |
5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H |
InChIキー |
IHKSTRJFXIZHQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)
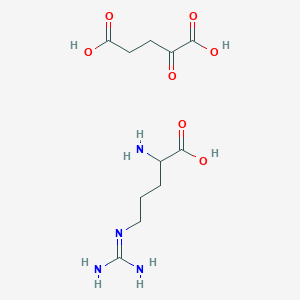
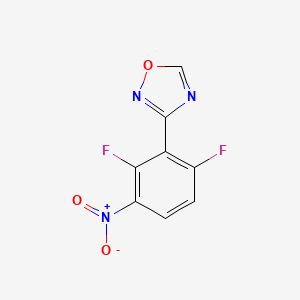
![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)


![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[4-cyano-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12447388.png)

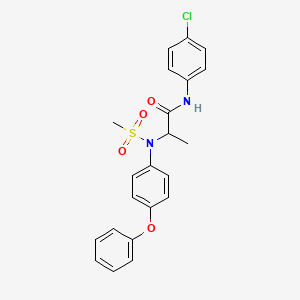
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)
